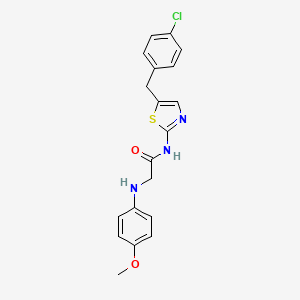

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide

Description

N-(5-(4-Chlorobenzyl)thiazol-2-yl)-2-((4-Methoxyphenyl)amino)acetamide is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorobenzyl group at the 5-position and an acetamide side chain at the 2-position. The acetamide moiety is further modified with a 4-methoxyphenylamino group, contributing to its unique physicochemical and biological properties. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

IUPAC Name |

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-25-16-8-6-15(7-9-16)21-12-18(24)23-19-22-11-17(26-19)10-13-2-4-14(20)5-3-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXSMXYYIMOBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate starting materials such as α-haloketones and thioureas under acidic or basic conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the acetamide group through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide may have several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Investigation of its pharmacological properties for drug development.

Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core structural features with several analogues, particularly in the thiazole-acetamide framework. Key structural variations among analogues include:

- Substituents on the thiazole ring : Variations in aryl or alkyl groups (e.g., 4-chlorobenzyl vs. 4-methylphenyl in , compounds 13–18).

- Modifications of the acetamide side chain: Differences in the amino group substituents (e.g., 4-methoxyphenylamino vs. piperazine derivatives in , compound 13) or sulfur-containing linkages (e.g., thioether vs. sulfonyl groups in , compounds 5e–5m).

Physicochemical Properties

Table 1 summarizes key physicochemical data for N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-Methoxyphenyl)amino)acetamide and selected analogues.

*Calculated based on molecular formula.

Key Research Findings

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., 4-chloro) on the benzyl moiety improve metabolic stability and target affinity . Methoxy groups on the phenylamino side chain enhance solubility and bioavailability compared to halogenated analogues (j vs. 5e).

- Synthetic Challenges : The synthesis of thiazole-acetamide derivatives often requires multi-step protocols, such as coupling chloroacetamide intermediates with substituted anilines ().

Biological Activity

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : The thiazole moiety is synthesized through the reaction of 4-chlorobenzyl thioamide with α-haloketones under basic conditions.

- Acetylation : The acetyl group is introduced to form the acetamide structure.

- Amine Coupling : The final step involves coupling with 4-methoxyaniline to yield the target compound.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiazole derivative demonstrated IC50 values ranging from 1.83 to 4.24 µM against HepG2 liver carcinoma cells, outperforming doxorubicin (IC50 = 6.28 µM) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.83 | HepG2 |

| Compound B | 4.24 | HepG2 |

| Doxorubicin | 6.28 | HepG2 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Studies have shown that thiazole derivatives exhibit moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Staphylococcus aureus and from 8.33 to 23.15 µM against Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Bacillus subtilis | 16.69 - 78.23 |

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The thiazole ring may interact with specific enzymes or receptors, modulating their activity and leading to apoptosis in cancer cells.

- Disruption of Cell Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell death.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

- Study on HepG2 Cells : A study evaluating various thiazole derivatives found that certain compounds exhibited superior antiproliferative activity compared to standard treatments like sorafenib, indicating their potential as effective anticancer agents .

- Antimicrobial Testing : Another investigation into the antimicrobial properties highlighted that several thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .

Q & A

Q. Basic

- NMR Spectroscopy : H NMR identifies the 4-methoxyphenylamino group (δ 3.7–3.8 ppm for OCH) and the thiazole-protons (δ 6.8–7.5 ppm). C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : ESI-MS or EI-MS detects the molecular ion peak (e.g., m/z ~430–450) and fragmentation patterns (e.g., loss of 4-chlorobenzyl or methoxyphenyl groups) .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (discrepancies ≤0.3% indicate acceptable purity) .

How can reaction conditions be optimized to improve yield when steric hindrance from the 4-chlorobenzyl group reduces efficiency?

Q. Advanced

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance nucleophilicity of the amine .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation steps, as shown in analogous thiazole syntheses .

- Temperature Control : Extend reaction time (24–48 hours) at room temperature to mitigate steric effects, as seen in chloroacetamide substitutions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) after precipitation to isolate pure product from byproducts .

How should researchers resolve discrepancies between calculated and observed elemental analysis data?

Q. Advanced

- Impurity Profiling : Use HPLC-MS to identify common byproducts (e.g., unreacted starting materials or hydrolysis products) .

- Crystallization Optimization : Recrystallize from mixed solvents (ethanol-DMF) to remove hygroscopic impurities affecting C/H/N values .

- Alternative Methods : Validate purity via H NMR integration (e.g., ratio of aromatic protons to methyl/methoxy groups) if elemental analysis is inconsistent .

What in vitro assays are suitable for initial cytotoxic evaluation of this compound?

Q. Basic

- MTT/PrestoBlue Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to measure IC values. Use non-cancerous cells (e.g., HEK293) for selectivity .

- Apoptosis Markers : Perform flow cytometry with Annexin V/PI staining to assess cell death mechanisms .

- Molecular Targets : Screen for COX-1/COX-2 inhibition (if applicable) using enzyme-linked immunosorbent assays (ELISA) .

How to design a molecular docking study to explore binding interactions with potential biological targets?

Q. Advanced

- Target Selection : Prioritize proteins with known thiazole/acetamide interactions (e.g., EGFR, tubulin) based on structural analogs .

- Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (e.g., Gaussian 09 at B3LYP/6-31G* level) to assign charges and conformers .

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (e.g., ATP-binding pocket for kinases) .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (100 ns trajectories) to assess binding stability .

What strategies mitigate side reactions during the substitution of the chloro group with 4-methoxyaniline?

Q. Advanced

- Protecting Groups : Protect the thiazole NH with Boc (tert-butoxycarbonyl) to prevent unwanted alkylation .

- Stoichiometry : Use a 1.2–1.5 molar excess of 4-methoxyaniline to drive the reaction to completion .

- Byproduct Monitoring : Track reaction progress via TLC (silica, 5% MeOH in DCM). Quench unreacted chloroacetyl chloride with ice-water before substitution .

How to analyze impurities in the final product when NMR and MS data conflict with elemental analysis?

Q. Advanced

- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals and confirm connectivity .

- High-Resolution MS (HRMS) : Identify exact mass deviations (>5 ppm suggests impurities) .

- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) affecting elemental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.